molecular formula C5H5BrN2 B085033 3-Amino-5-bromopyridine CAS No. 13535-01-8

3-Amino-5-bromopyridine

Cat. No. B085033
CAS RN: 13535-01-8
M. Wt: 173.01 g/mol
InChI Key: MDQXGHBCDCOOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5-bromopyridine and its derivatives involves multiple steps, including bromination, amination, and sometimes palladium-catalyzed reactions. One study demonstrates the synthesis of 3-Amino-5-bromo-2-iodopyridine through the reaction of this compound with N-iodosuccinimide in acetic acid, highlighting the chemical versatility of the compound (Bunker et al., 2008). Another approach for synthesizing derivatives involves the direct bromination of 2,2′-bipyridine, illustrating the compound's role in forming structurally complex molecules (Romero & Ziessel, 1995).

Molecular Structure Analysis

Studies on the molecular structure of this compound derivatives utilize quantum mechanical and spectroscopic methods. For example, research on 2-Amino-3-bromo-5-nitropyridine provides insights into the molecular equilibrium geometry, vibrational frequencies, and electronic characteristics through DFT/B3LYP calculations, comparing theoretical data with experimental FT-IR and FT-Raman spectral data (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including palladium-catalyzed amination, to produce compounds like 2-amino-5-[18F]fluoropyridines. This showcases its utility in synthesizing labeled molecules for imaging studies (Pauton et al., 2019). Another study highlights its role in generating BAZ2B bromodomain ligands, underlining the compound's significance in medicinal chemistry (Marchand, Lolli, & Caflisch, 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as 3-and 4-amino-2-bromopyridine, have been explored through experimental and theoretical studies. These studies provide detailed insights into optimized geometries, vibrational frequencies, and electronic structures, facilitating a deeper understanding of the compound's characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

Electrochemical carboxylation in ionic liquids presents a novel method for modifying this compound, converting it to 6-aminonicotinic acid with CO2. This process demonstrates the compound's reactivity and potential for creating value-added products in a sustainable manner (Feng, Huang, Liu, & Wang, 2010).

Scientific Research Applications

  • Catalyzed Amination : 3-Amino-5-bromopyridine is used in catalyzed amination reactions. For instance, Ji, Li, and Bunnelle (2003) demonstrated that a palladium-Xantphos complex can catalyze the amination of polyhalopyridines to produce amino-pyridine derivatives with high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Crystal Structure Analysis : Bunker et al. (2008) studied the crystal structure of this compound derivatives, revealing insights into intermolecular hydrogen bonds (K. D. Bunker et al., 2008).

  • Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, presenting a novel procedure for synthesizing 6-aminonicotinic acid (Q. Feng, Ke‐long Huang, Suqin Liu, & X. Wang, 2010).

  • Halogen Atom Migration : Hertog and Schogt (2010) explored the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, providing insight into the chemical behavior of such compounds (H. J. Hertog & J. C. Schogt, 2010).

  • Molecular Structure and Vibrational Spectra : Kandasamy and Velraj (2012) conducted a detailed study on the molecular structure and vibrational spectra of 3-amino-2-bromopyridine using density functional methods (M. Kandasamy & G. Velraj, 2012).

  • Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes, demonstrating the potential of 2-amino-5-bromopyridine in electrosynthesis (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).

  • Synthesis of Pyrazolones : Zwart and Wibaut (2010) described the synthesis of pyrazolones from this compound, contributing to the development of new organic compounds (C. Zwart & J. Wibaut, 2010).

  • Copper Catalysis in Amination : Lang et al. (2001) discussed the use of copper catalysis in the amination of aryl halides, including bromopyridines (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).

  • Regioregulated Syntheses of Poly(aminopyridine)s : Kuwabara et al. (2009) synthesized regioregulated poly(aminopyridine)s using a Pd-catalyzed CN coupling reaction, highlighting the reactivity differences between 5-amino-2-bromopyridine and 2-amino-5-bromopyridine (J. Kuwabara, H. Mori, Takuya Teratani, M. Akita, & T. Kanbara, 2009).

Safety and Hazards

3-Amino-5-bromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 3-Amino-5-bromopyridine are not explicitly mentioned in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXGHBCDCOOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355834
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13535-01-8
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic applications of 3-Amino-5-bromopyridine?

A: this compound serves as a versatile building block in organic synthesis. It can be transformed into various substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize (3-pyridyl)-pyrazolones [] and this compound-2-formamide (ABF), a crucial component for enhancing the efficiency of inverted inorganic perovskite solar cells []. Moreover, researchers have utilized this compound in the synthesis of the fungicide Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyl-(5-3H)-dithiocarbonimidate) [].

Q2: Can you describe a method for radiolabeling this compound?

A: Researchers successfully labeled this compound with tritium (3H) at the C-5 position []. This involved catalytic hydrogenolysis using tritium gas, palladium on charcoal as a catalyst, and triethylamine to neutralize the generated hydrogen bromide. The reaction was conducted in dioxane at room temperature, achieving a 33% yield of 3-aminopyridine-5-3H with a specific activity of 222 mCi/mmol [].

Q3: What is known about the crystal structure of derivatives of this compound?

A: The crystal structure of 3-amino-5-bromo-2-iodopyridine, a derivative of this compound, reveals that the molecule features weak intermolecular N—H⋯N hydrogen bonds. These interactions link the molecules into chains along the z axis of the crystal lattice []. This structural information provides insights into the potential solid-state packing and intermolecular interactions of this compound derivatives.

Q4: Are there alternative synthetic routes to access this compound derivatives?

A: Yes, researchers have explored alternative synthetic strategies for this compound derivatives. For instance, a facile and efficient method utilizing microwave irradiation has been reported for the synthesis of 3‐Amino‐5‐bromopyridine derivatives from commercially available starting materials [, ]. This approach offers advantages like shorter reaction times and potentially improved yields compared to conventional methods.

Q5: Has this compound been used in the synthesis of heterocyclic compounds other than pyridines?

A: Yes, this compound acts as a precursor for the synthesis of naphthyridine derivatives. Specifically, it reacts with 2-hydroxy-1,5-naphthyridine through the Skraup synthesis to yield the corresponding bromo-1,5-naphthyridine isomer []. This highlights the utility of this compound in constructing diverse heterocyclic systems beyond pyridines, expanding its applications in medicinal chemistry and materials science.

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